molecular formula C49H40N4O B14203126 5-(4-Methoxyphenyl)-15-(4-methylphenyl)-10-phenyl-20-(2,4,6-trimethylphenyl)porphyrin CAS No. 874948-49-9

5-(4-Methoxyphenyl)-15-(4-methylphenyl)-10-phenyl-20-(2,4,6-trimethylphenyl)porphyrin

Cat. No.: B14203126
CAS No.: 874948-49-9
M. Wt: 700.9 g/mol
InChI Key: KTVNMPOGOIAQGK-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-15-(4-methylphenyl)-10-phenyl-20-(2,4,6-trimethylphenyl)porphyrin is a synthetic porphyrin derivative. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological processes such as oxygen transport and photosynthesis. This particular compound is characterized by its complex structure, which includes multiple phenyl groups with various substituents.

Preparation Methods

The synthesis of 5-(4-Methoxyphenyl)-15-(4-methylphenyl)-10-phenyl-20-(2,4,6-trimethylphenyl)porphyrin typically involves the condensation of pyrrole with substituted benzaldehydes under acidic conditions. The reaction is often carried out in a solvent such as dichloromethane or chloroform, and the product is purified by column chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized to form porphyrin oxides.

    Reduction: Reduction reactions can lead to the formation of reduced porphyrin derivatives.

    Substitution: Electrophilic substitution reactions can occur on the phenyl rings, leading to further functionalization.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(4-Methoxyphenyl)-15-(4-methylphenyl)-10-phenyl-20-(2,4,6-trimethylphenyl)porphyrin has several scientific research applications:

    Chemistry: It is used as a model compound for studying the properties of

Properties

CAS No.

874948-49-9

Molecular Formula

C49H40N4O

Molecular Weight

700.9 g/mol

IUPAC Name

10-(4-methoxyphenyl)-20-(4-methylphenyl)-5-phenyl-15-(2,4,6-trimethylphenyl)-21,22-dihydroporphyrin

InChI

InChI=1S/C49H40N4O/c1-29-11-13-34(14-12-29)47-39-21-19-37(50-39)46(33-9-7-6-8-10-33)38-20-22-40(51-38)48(35-15-17-36(54-5)18-16-35)42-24-26-44(53-42)49(43-25-23-41(47)52-43)45-31(3)27-30(2)28-32(45)4/h6-28,50-51H,1-5H3

InChI Key

KTVNMPOGOIAQGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=C(C=C(C=C7C)C)C)C8=CC=C(C=C8)OC)C9=CC=CC=C9)N3

Origin of Product

United States

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